molecular formula C20H33NO2 B033922 Tetradecyl nicotinate CAS No. 273203-62-6

Tetradecyl nicotinate

Cat. No. B033922
M. Wt: 319.5 g/mol
InChI Key: TVGLGJWCZSCAEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nicotinamide derivatives, including structures related to tetradecyl nicotinate, involves various chemical reactions. For instance, nicotinic acid derivatives have been synthesized through oxidative addition and coupling reactions. The synthesis of Tetraphenylantimony nicotinate showcases the reaction of pentaphenylantimony with triphenylantimony bis(nicotinate), indicating a method that could potentially be adapted for tetradecyl nicotinate synthesis (Sharutin et al., 2004).

Molecular Structure Analysis

Molecular structure analysis of nicotinate derivatives can be conducted using techniques such as X-ray diffraction, revealing coordination behaviors and geometries. For example, tetraphenylantimony nicotinate demonstrates a distorted trigonal bipyramidal coordination, which provides insight into how tetradecyl nicotinate might similarly form complex structures (Sharutin et al., 2004).

Chemical Reactions and Properties

Nicotinamide and its derivatives participate in various chemical reactions, influencing their functional properties. Coordination with metals, as seen in complexes containing nicotinamide, alters the vibrational spectra and indicates the potential for diverse chemical reactivity and interaction mechanisms, which could also apply to tetradecyl nicotinate derivatives (Bayari et al., 2003).

Scientific Research Applications

  • Dermatological Applications : Nicotinamide and its derivatives have shown effectiveness in treating various skin conditions. For instance, tetracycline combined with nicotinamide has been used effectively for bullous pemphigoid and other skin disorders (Peoples & Fivenson, 1992). Similarly, a combination of tetracycline and nicotinamide has been found useful in clearing skin lesions in bullous pemphigoid within 6-8 weeks (Kolbach et al., 1995).

  • Modulation of Inflammatory Responses : Nicotinamide has been identified as a potent modulator of pro-inflammatory cytokines, making it a useful treatment modality for autoimmune blistering conditions (Abdelmaksoud, 2017).

  • Treatment of Nonmelanoma Skin Cancers : Oral nicotinamide has been shown to reduce transepidermal water loss, indicating its potential in the treatment of nonmelanoma skin cancers (Chen et al., 2016).

  • Cardiovascular and Metabolic Disorders : Nicotinamide riboside, a form of nicotinic acid, has demonstrated health benefits, including potential treatment for cardiovascular, neurodegenerative, and metabolic disorders (Mehmel et al., 2020).

  • Skin Barrier Function : Myristyl nicotinate, a derivative of nicotinic acid, has been found to increase NAD, epidermal differentiation, and barrier function in photodamaged skin, suggesting its role in limiting the progression of actinic skin damage (Jacobson et al., 2007).

  • Age-Related Diseases : Alterations in NAD+ homeostasis, associated with nicotinamide, are found in age-related diseases like neurodegeneration, diabetes, and cancer (Katsyuba et al., 2020).

properties

IUPAC Name

tetradecyl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-23-20(22)19-15-14-16-21-18-19/h14-16,18H,2-13,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGLGJWCZSCAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181770
Record name Tetradecyl nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetradecyl nicotinate

CAS RN

273203-62-6
Record name Tetradecyl nicotinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273203626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecyl nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MYRISTYL NICOTINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QWM6I035C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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